molecular formula C7H16Cl2N2O B1481498 1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride CAS No. 2098032-76-7

1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1481498
CAS No.: 2098032-76-7
M. Wt: 215.12 g/mol
InChI Key: JRJUGAAWOSPXEI-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride is a bicyclic amine derivative featuring an azetidine (four-membered nitrogen-containing ring) substituted with a tetrahydrofuran (THF) moiety at the 3-position. The compound is synthesized as a dihydrochloride salt to enhance stability and aqueous solubility, which is critical for pharmaceutical applications . Its molecular formula is C₇H₁₄Cl₂N₂O, with a molecular weight of approximately 221.11 g/mol.

Properties

IUPAC Name

1-(oxolan-3-yl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c8-6-3-9(4-6)7-1-2-10-5-7;;/h6-7H,1-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJUGAAWOSPXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Steps

Synthesis of Tetrahydrofuran-3-yl Intermediate

A robust method to prepare the tetrahydrofuran ring involves:

  • Cyclization of 1,4-dihalobutanes under basic conditions to form the tetrahydrofuran ring.
  • Alternatively, a carbonylation and reductive amination route starting from maleic glycol, as reported in a Chinese patent, involves:
    • Cyclization of maleic glycol to 2,5-dihydrofuran using catalysts such as modified montmorillonite or hydroxyapatite at 120–150 °C.
    • Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran using a metal catalyst (e.g., rhodium complex) and halogenated diphosphinium ion salt as a co-catalyst under water gas atmosphere at 50–100 °C.
    • Reductive amination of 3-formyl tetrahydrofuran with ammonia and hydrogen in presence of hydroxyapatite-supported nickel catalyst at 40–60 °C to yield 3-aminomethyl tetrahydrofuran.

This method is noted for its high conversion rate, clean process, and cost efficiency.

Formation of the Azetidine Ring

The azetidine ring is typically synthesized by:

  • Nucleophilic substitution or reductive amination of suitable precursors such as azetidin-3-amine.
  • Functionalization of azetidine derivatives can be achieved by mesylation of diols followed by substitution with amines or other nucleophiles, as demonstrated in synthetic protocols for related azetidine compounds.
Coupling of Tetrahydrofuran and Azetidine Moieties
  • The tetrahydrofuran-3-yl group is introduced onto the azetidine nitrogen via alkylation reactions or Mitsunobu reactions .
  • These reactions require anhydrous solvents like ethanol or dichloromethane and controlled temperatures (20–60 °C) to minimize side reactions.
  • The use of polar aprotic solvents improves reaction kinetics and yield.
Methylation of Azetidine Nitrogen
  • Methylation is performed using methylating agents such as methyl iodide .
  • Excess methylating agent ensures complete N-methylation.
  • Reaction conditions typically involve mild temperatures to avoid degradation of intermediates.
Formation of Dihydrochloride Salt
  • The free base compound is reacted with hydrochloric acid to form the dihydrochloride salt.
  • This salt formation enhances the compound's solubility and stability for research and pharmaceutical applications.

Reaction Conditions and Optimization

Step Key Reagents/Catalysts Solvent(s) Temperature (°C) Pressure (MPa) Reaction Time Notes
Tetrahydrofuran ring formation 1,4-dihalobutanes, base Polar aprotic solvents 20–60 Atmospheric Several hours Cyclization under basic conditions
Carbonylation to 3-formyl THF Rhodium complex, halogenated diphosphinium salt Benzene, toluene, xylene 50–100 0.1–3 12–24 hours High selectivity, catalyst reusable up to 8 times
Reductive amination Hydroxyapatite-supported Ni catalyst, NH3, H2 Methanol, ethanol, isopropanol 40–60 0.1–1 3–6 hours Produces 3-aminomethyl tetrahydrofuran with high yield
Azetidine ring formation Azetidin-3-amine precursor, nucleophiles DMSO, ethanol, dichloromethane 20–60 Atmospheric Variable Mesylation and nucleophilic substitution routes
Coupling (alkylation) Alkyl halides, bases (e.g., potassium carbonate) Ethanol, DCM 20–60 Atmospheric 18–24 hours Anhydrous conditions critical
Methylation Methyl iodide Polar aprotic solvents 20–40 Atmospheric Several hours Excess methyl iodide ensures full methylation
Salt formation HCl Solvent or neat Room temperature Atmospheric 1–2 hours Converts free base to dihydrochloride salt

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations/Considerations
Tetrahydrofuran ring formation Cyclization of 1,4-dihalobutanes or carbonylation High yield, clean process (carbonylation) Requires specialized catalysts and pressure control
Azetidine ring formation Mesylation of diols followed by nucleophilic substitution High enantiopurity, versatile Multi-step, moderate yields
Coupling of THF and azetidine Alkylation or Mitsunobu reaction Efficient linkage, controlled conditions Sensitive to moisture and temperature
Methylation Use of methyl iodide Complete methylation, straightforward Excess reagent needed, mild conditions
Salt formation Reaction with HCl Enhanced solubility and stability Requires precise acid stoichiometry

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Azetidin-3-amine Dihydrochloride (CAS 102065-89-4)

  • Structure : The simplest analog, lacking substituents on the azetidine ring.
  • This likely decreases bioavailability compared to the target compound, as rigidified structures often enhance receptor binding .
  • Applications : Primarily used as a scaffold for further functionalization in drug discovery.

3-Methyl-[1,3'-biazetidin]-3-ol Dihydrochloride (CAS 1403766-73-3)

  • Structure : A bicyclic azetidine with a hydroxyl and methyl group.
  • Comparison : The hydroxyl group introduces polarity, improving solubility, while the methyl group adds steric bulk. These modifications may alter metabolic stability compared to the target compound .

1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride (CAS 321890-22-6)

  • Structure: Features a dimethylaminoethyl chain attached to the azetidine.
  • This contrasts with the THF group in the target compound, which prioritizes solubility over membrane permeability .

[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine Hydrochloride (CAS 1245643-87-1)

  • Structure : Cyclopropylamine core with a THF substituent.
  • However, the absence of a second amine group reduces salt formation capacity, impacting solubility .

{1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Dihydrochloride

  • Structure : Incorporates a triazole ring linked to a THF-methyl group.
  • Comparison : The triazole ring enhances hydrogen-bonding and π-π stacking interactions, which are advantageous in kinase inhibitors or antimicrobial agents. The larger molecular weight (283.16 g/mol) may affect pharmacokinetics compared to the smaller target compound .

Biological Activity

1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride, also known by its CAS number 1403763-30-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and a comparison with similar compounds.

Chemical Structure and Properties

Molecular Formula : C8H18Cl2N2O
Molecular Weight : 229.15 g/mol

The structure of this compound includes a tetrahydrofuran ring, which is significant for its interaction with biological systems. The azetidine moiety contributes to its potential pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activities

These activities are primarily attributed to the compound's ability to interact with various molecular targets within cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Signaling Pathways : The compound may influence cell signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical cellular processes, such as DNA replication and repair.
  • Gene Expression Modulation : By interacting with transcription factors, it may alter gene expression patterns associated with disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant antiproliferative effects on various cancer cell lines.

Case Study: Antiproliferative Effects

In vitro studies showed that the compound exhibited IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.075
Hs578T (Triple-Negative Breast Cancer)0.033
MDA-MB-2310.620

These results indicate a potent effect on cancer cell proliferation, suggesting that this compound could be a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research conducted by Lee et al. (2023) indicated that this compound reduces pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory diseases .

Safety and Toxicity

The safety profile of this compound indicates moderate toxicity levels. It is classified under acute toxicity category 4 for oral ingestion and may cause skin irritation and respiratory tract irritation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from tetrahydrofuran and azetidine precursors. Key steps include:

  • Ring-opening/functionalization : Reacting tetrahydrofuran derivatives with azetidine-3-amine under controlled pH and temperature to introduce the amine moiety .
  • Salt formation : Treating the free base with hydrochloric acid to obtain the dihydrochloride salt, ensuring stoichiometric control (e.g., 2:1 HCl ratio) .
  • Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization to achieve ≥98% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the tetrahydrofuran and azetidine ring systems, with emphasis on coupling constants for stereochemical analysis .
  • Purity assessment : HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ for C7_7H14_{14}N2_2O·2HCl) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store as a lyophilized solid at -20°C in airtight, light-resistant containers to prevent hydrolysis of the azetidine ring .
  • For short-term use (≤1 month), dissolve in anhydrous DMSO or methanol and store at 4°C with desiccants .

Q. What is the solubility profile of this compound in common solvents?

  • Methodological Answer :

  • High solubility : Water (>50 mg/mL, due to dihydrochloride salt form) and polar solvents like DMSO or methanol .
  • Low solubility : Non-polar solvents (e.g., hexane, chloroform). Pre-saturate solvents with nitrogen to avoid oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate receptor binding (e.g., radioligand assays) with functional assays (e.g., cAMP inhibition for GPCR targets) .
  • Batch analysis : Compare purity (HPLC), stereochemistry (chiral chromatography), and salt stoichiometry (elemental analysis) across batches .
  • Control for degradation : Perform stability studies under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out compound breakdown .

Q. What reaction mechanisms govern its regioselective functionalization?

  • Methodological Answer :

  • Amine-directed reactions : Utilize the azetidine amine for nucleophilic substitutions (e.g., alkylation, acylation) under basic conditions (pH 9–10) .
  • Tetrahydrofuran ring activation : Employ Lewis acids (e.g., BF3_3) to facilitate ring-opening at the 3-position for cross-coupling reactions .
  • Table : Example Transformations
Reaction TypeConditionsProduct
AcylationAcCl, Et3_3N, DCMN-Acetyl derivative
OxidationKMnO4_4, H2_2OAzetidinone intermediate

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during ring-closing steps .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereocontrol in azetidine formation .
  • Monitor enantiomeric excess (ee) : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry .

Q. How does this compound interact with central nervous system (CNS) targets?

  • Methodological Answer :

  • Receptor profiling : Screen against neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A}, dopamine D2_2) using radiolabeled ligands .
  • Blood-brain barrier (BBB) penetration : Predict via computational models (e.g., logP <3, PSA <90 Å2^2) and validate in vitro (e.g., PAMPA-BBB assay) .
  • In vivo efficacy : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring (plasma/brain concentration ratios) .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Cell line validation : Ensure consistent use of authenticated lines (e.g., ATCC-certified HEK-293 vs. HeLa) .
  • Dose-response curves : Test across a wide range (nM–mM) to identify off-target effects at high concentrations .
  • Mitochondrial toxicity screening : Use assays like MTT or Seahorse to rule out nonspecific metabolic inhibition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride
Reactant of Route 2
1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride

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